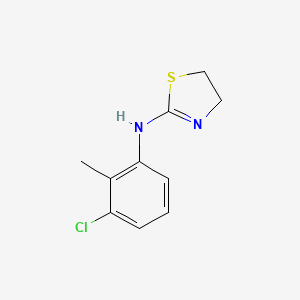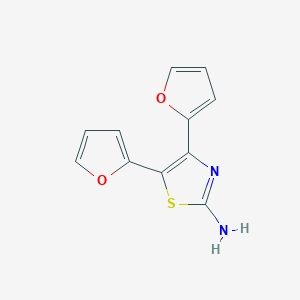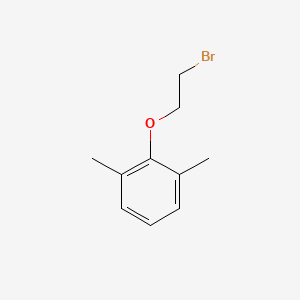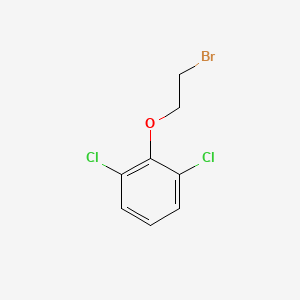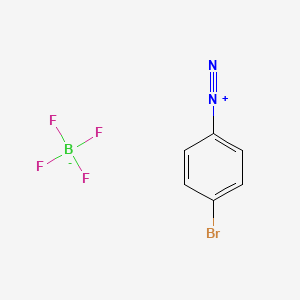
4-Bromobenzenediazonium tetrafluoroborate
Descripción general
Descripción
4-Bromobenzenediazonium tetrafluoroborate is a chemical compound that is part of the benzenediazonium salt family. These compounds are generally characterized by a benzene ring attached to a diazonium group, which is a functional group consisting of two nitrogen atoms with a positive charge, and a tetrafluoroborate anion. Although the provided papers do not directly discuss 4-bromobenzenediazonium tetrafluoroborate, they do provide insights into the behavior of similar diazonium compounds and their derivatives, which can be extrapolated to understand the properties and reactivity of 4-bromobenzenediazonium tetrafluoroborate.
Synthesis Analysis
The synthesis of diazonium compounds typically involves the reaction of an aromatic amine with nitrous acid, often generated in situ from sodium nitrite and a mineral acid. The papers provided do not detail the synthesis of 4-bromobenzenediazonium tetrafluoroborate specifically, but similar compounds are synthesized and isolated as stable salts, which can then be used in various organic transformations .
Molecular Structure Analysis
The molecular structure of diazonium compounds is characterized by the presence of a diazonium group attached to an aromatic ring. The papers provided do not offer direct information on the molecular structure of 4-bromobenzenediazonium tetrafluoroborate, but the crystal structure of a related compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, shows that the phenyl rings can be rotated with respect to each other, and the molecules can interact via stacking and halogen contacts .
Chemical Reactions Analysis
Diazonium compounds are highly versatile in organic synthesis. They can participate in azo coupling reactions, where they react with electron-rich aromatic compounds to form azo compounds . They can also undergo dediazoniation reactions, which can be either homolytic or heterolytic, leading to the formation of various substituted aromatic compounds . The reactivity of these compounds can be influenced by factors such as solvent composition, acidity, and temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazonium compounds are influenced by their structure and substituents. For example, the presence of a long-alkyl-chain in a benzenediazonium compound can affect its solubility and reactivity with carbon nanotubes . The stability of diazonium salts can also be enhanced by certain substituents, allowing them to be isolated and stored for later use . The reactivity of these compounds can lead to a variety of products depending on the reaction conditions, such as solvent, temperature, and the presence of other nucleophiles or bases .
Aplicaciones Científicas De Investigación
-
Surface Modification of Electrodes
- Field : Electrochemistry
- Application : 4-Bromobenzenediazonium tetrafluoroborate is used in the preparation of surface-modified Au (111) electrodes . This involves the formation of a self-assembled monolayer on the electrode surface, which can alter the electrode’s properties and improve its performance in electrochemical reactions .
- Method : The exact method can vary, but generally involves immersing the electrode in a solution of the diazonium salt, where it spontaneously forms a covalent bond with the surface .
- Results : The modification of the electrode surface can enhance its stability, selectivity, and sensitivity in electrochemical reactions .
-
Derivatization of Carbon Surfaces
- Field : Material Science
- Application : The electrochemical reduction of 4-bromobenzenediazonium tetrafluoroborate has been investigated for the derivatization of carbon surfaces, including glassy carbon and carbon felt . This can be used to modify the properties of the carbon surface for various applications .
- Method : The exact method can vary, but generally involves the electrochemical reduction of the diazonium salt on the carbon surface, leading to the formation of a covalent bond .
- Results : The modification of the carbon surface can alter its properties, such as its hydrophobicity, chemical reactivity, and electrical conductivity .
-
Preparation of Fluorinated Alkenes
- Field : Organic Chemistry
- Application : 4-Bromobenzenediazonium tetrafluoroborate has been used in the preparation of fluorinated alkenes, such as 1-(4’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene .
- Method : The exact method can vary, but generally involves the reaction of the diazonium salt with a suitable fluorinated alkene precursor .
- Results : The reaction results in the formation of a fluorinated alkene, which can have various applications in materials science and medicinal chemistry .
-
Preparation of Fluorinated Alkenes
- Field : Organic Chemistry
- Application : 4-Bromobenzenediazonium tetrafluoroborate has been used in the preparation of fluorinated alkenes, such as 1-(4’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene .
- Method : The exact method can vary, but generally involves the reaction of the diazonium salt with a suitable fluorinated alkene precursor .
- Results : The reaction results in the formation of a fluorinated alkene, which can have various applications in materials science and medicinal chemistry .
Safety And Hazards
4-Bromobenzenediazonium tetrafluoroborate is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-bromobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTCQUCYDJZGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzenediazonium tetrafluoroborate | |
CAS RN |
673-40-5 | |
| Record name | Benzenediazonium, 4-bromo-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-bromobenzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



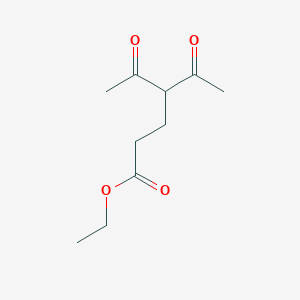

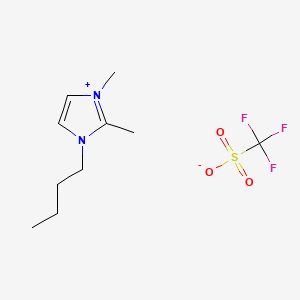
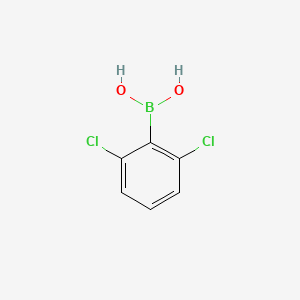
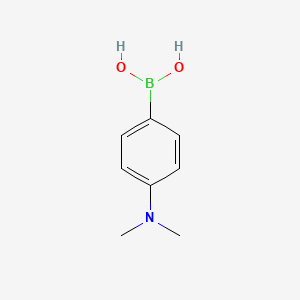

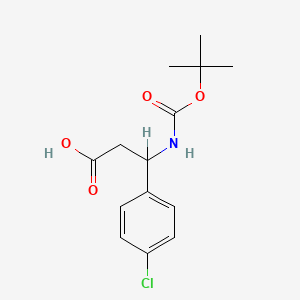
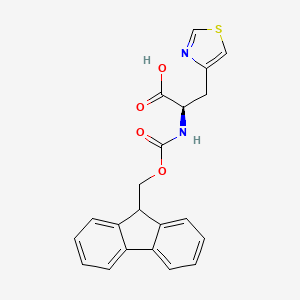
![1,2-Bis[bis(pentafluorophenyl)phosphino]ethane](/img/structure/B1333563.png)
![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)
